molecular formula C6H7ClN2O B597845 4-Chloro-2-methoxy-5-methylpyrimidine CAS No. 1289385-41-6

4-Chloro-2-methoxy-5-methylpyrimidine

Cat. No. B597845
M. Wt: 158.585
InChI Key: ZLGUMTLRWKNCCA-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C6H7ClN2O . It is a pyrimidine derivative that has gained significant attention in the scientific community.


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methoxy-5-methylpyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom, a methoxy group, and a methyl group.


Physical And Chemical Properties Analysis

4-Chloro-2-methoxy-5-methylpyrimidine has a molecular weight of 158.59 . It is a solid at room temperature and should be stored in an inert atmosphere .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
    • They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Scientific Field: Pharmacology

    • Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications .
    • Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium .
  • Scientific Field: Therapeutic Disciplines
    • Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
    • This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .
    • Those versatile biological activities include (and not limited to) modulation of myeloid leukemia (for example imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia), breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-2-methoxy-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGUMTLRWKNCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693797
Record name 4-Chloro-2-methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxy-5-methylpyrimidine

CAS RN

1289385-41-6
Record name 4-Chloro-2-methoxy-5-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289385-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-methoxy-5-methylpyrimidine
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